difference between 3,4,5-Trimethoxybenzyl alcohol and d9 analog
difference between 3,4,5-Trimethoxybenzyl alcohol and d9 analog
Executive Summary: The Deuterium Switch
In drug development and quantitative bioanalysis, the distinction between 3,4,5-Trimethoxybenzyl alcohol (TMBA) and its d9-isotopologue (d9-TMBA) represents more than a simple mass shift. It is the difference between a metabolic substrate and a precision analytical tool.
3,4,5-TMBA is a pharmacophore often found in lignin degradation products and synthetic precursors for alkaloids and pharmaceuticals (e.g., trimetazidine analogs). The d9 analog, where the nine hydrogen atoms on the three methoxy groups are replaced by deuterium (
-
Bioanalytical Gold Standard: It acts as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects in LC-MS/MS.[1]
-
Mechanistic Probe: It is used to study metabolic clearance rates via the Kinetic Isotope Effect (KIE), specifically targeting O-demethylation pathways.
Structural & Physical Divergence[2]
The fundamental difference lies in the isotopic substitution of protium (
Comparative Properties Table
| Feature | 3,4,5-Trimethoxybenzyl Alcohol (Native) | d9-3,4,5-Trimethoxybenzyl Alcohol (d9-Analog) |
| CAS Registry | 3840-31-1 | 1219805-74-9 (Typical) |
| Formula | ||
| Exact Mass | 198.0892 Da | 207.1457 Da |
| Methoxy Groups | ||
| C-H/D Bond Energy | ~413 kJ/mol (Weaker) | ~447 kJ/mol (Stronger) |
| Lipophilicity (LogP) | 0.6 (Experimental) | ~0.58 (Slightly lower due to C-D shortening) |
| Primary Application | Synthetic Intermediate / Metabolite | Internal Standard / Metabolic Probe |
Analytical Differentiation: The Signal in the Noise
Distinguishing these two molecules requires exploiting their mass and magnetic resonance signatures.
A. Mass Spectrometry (LC-MS/MS)
The d9 analog provides a "mass channel" free from natural isotopic interference.
-
Native TMBA:
-
Precursor Ion:
198.1 or 221.1 -
Fragmentation: Loss of
(31 Da) and (17 Da).
-
-
d9-TMBA:
-
Precursor Ion:
207.1 -
Fragmentation: Loss of
(34 Da).
-
Critical Note on Cross-Talk: Because the mass difference is +9 Da, there is zero isotopic overlap (the M+9 isotope of the native compound is statistically non-existent). This makes d9-TMBA an ideal Internal Standard (IS).
B. Nuclear Magnetic Resonance ( -NMR)
This is the definitive structural confirmation test.
-
Native Spectrum: Shows a prominent singlet integrating to 9 protons at approximately
3.8–3.9 ppm (characteristic of aromatic methoxy groups). -
d9-Analog Spectrum: This singlet disappears completely . The deuterium nucleus is "silent" in standard proton NMR.[2]
-
Implication: If you observe a small residual peak at 3.8 ppm in your d9 sample, it indicates incomplete deuteration (isotopic impurity), which can compromise quantitative accuracy.
C. Analytical Workflow Visualization
Figure 1: Decision tree for differentiating Native vs. d9-TMBA using MS and NMR.
Functional Impact: The Kinetic Isotope Effect (KIE)[7][8][9]
For researchers in drug metabolism and pharmacokinetics (DMPK), the d9 analog is not just a standard; it is a tool to probe metabolic stability.
Mechanism: O-Demethylation Resistance
The primary metabolic route for 3,4,5-trimethoxybenzyl alcohol is O-demethylation (mediated by CYP450 enzymes). This reaction involves the abstraction of a hydrogen atom from the methoxy methyl group.
-
C-H Bond: The zero-point energy (ZPE) is higher, making the bond easier to break.
-
C-D Bond: The reduced mass of deuterium lowers the ZPE, increasing the activation energy required to reach the transition state.
The Result: The d9 analog will undergo O-demethylation significantly slower than the native compound. This is a Primary Kinetic Isotope Effect (
Pathway Visualization
Figure 2: Differential metabolic clearance rates due to the Kinetic Isotope Effect.
Experimental Protocols
Protocol A: Preparation of d9-Internal Standard for LC-MS
Purpose: To create a robust internal standard solution that corrects for extraction efficiency and ionization suppression.
-
Stock Preparation: Weigh 1.0 mg of d9-3,4,5-TMBA and dissolve in 1.0 mL of LC-MS grade Methanol. (Conc: 1 mg/mL).
-
Working Solution: Dilute the stock 1:1000 in 50% Methanol/Water to achieve 1 µg/mL (1000 ng/mL).
-
Spiking: Add 10 µL of Working Solution to every 100 µL of biological sample (plasma/urine) before extraction.
-
Equilibration: Vortex and let stand for 10 minutes. This allows the d9-analog to bind to plasma proteins similarly to the analyte.
-
Extraction: Proceed with protein precipitation (add 300 µL Acetonitrile) or Liquid-Liquid Extraction.
Self-Validation Check:
-
Monitor the peak area of the d9-IS across all samples. If the IS peak area varies by >15% between samples, matrix effects are present, but the ratio of Analyte/IS should remain accurate.
Protocol B: Metabolic Stability Assessment (Microsomal Incubation)
Purpose: To quantify the KIE by comparing intrinsic clearance (
-
Incubation System: Liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
-
Substrate Addition:
-
Group A: Native TMBA (1 µM final).
-
Group B: d9-TMBA (1 µM final).
-
-
Initiation: Add NADPH-regenerating system. Incubate at 37°C.
-
Sampling: Remove aliquots at
min. -
Quenching: Add ice-cold acetonitrile containing a different internal standard (e.g., a halogenated analog) to stop the reaction.
-
Analysis: Plot
vs. Time. -
Calculation:
-
Slope
(elimination rate constant). -
Calculate KIE:
. -
Interpretation: A KIE > 2.0 confirms that C-H bond breakage is the rate-determining step.
-
References
-
Gantt, R. W., et al. (2010). "Kinetic Isotope Effects in Cytochrome P450-Catalyzed Oxidation Reactions." Chemical Reviews.
-
Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Molecular Biology.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." (Section on Internal Standards).
-
PubChem Compound Summary. (2024). "3,4,5-Trimethoxybenzyl alcohol."[3][4][5][6][7][8] National Center for Biotechnology Information.
-
BenchChem Application Notes. (2025). "Correcting for Matrix Effects in Mass Spectrometry Using Deuterated Standards."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 3,4,5-Trimethoxybenzyl alcohol | C10H14O4 | CID 77449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. scent.vn [scent.vn]
- 7. chemimpex.com [chemimpex.com]
- 8. 3,4,5-Trimethoxybenzyl Alcohol | 3840-31-1 | TCI EUROPE N.V. [tcichemicals.com]
